4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride
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Overview
Description
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is an organic compound with the molecular formula C8H8FN2·HCl. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a fluorine atom attached to a benzonitrile core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluorotoluene, undergoes nitration to form 2-fluoro-4-nitrotoluene.
Reduction: The nitro group in 2-fluoro-4-nitrotoluene is reduced to an amino group, yielding 2-fluoro-4-aminotoluene.
Cyanation: The amino group is then converted to a nitrile group through a cyanation reaction, producing 4-(Aminomethyl)-2-fluorobenzonitrile.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include nitration, reduction, cyanation, and hydrochloride formation, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile hydrochloride: Similar structure but lacks the fluorine atom.
4-Fluorobenzonitrile: Contains the fluorine atom but lacks the aminomethyl group.
2-Fluoro-4-nitrobenzonitrile: Contains both the fluorine and nitrile groups but has a nitro group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is unique due to the presence of both the aminomethyl and fluorine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(aminomethyl)-2-fluorobenzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOVWJARVJZANC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634542 |
Source
|
Record name | 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-96-3 |
Source
|
Record name | 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)-2-fluorobenzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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